molecular formula C19H25N5O3 B2970915 N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415500-11-5

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No. B2970915
CAS RN: 2415500-11-5
M. Wt: 371.441
InChI Key: MTEYXZHLPMAYCJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMPP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide binding to the sigma-1 receptor leads to the activation of various signaling pathways that result in the therapeutic effects of N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of cognitive function. N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide also modulates various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for the sigma-1 receptor. However, N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.

Synthesis Methods

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized using various methods, including the condensation reaction of 3,5-dimethoxybenzaldehyde and pyrimidine-4-amine followed by reduction with sodium borohydride and coupling with piperidine-1-carboxylic acid. Another method involves the reaction of 3,5-dimethoxybenzaldehyde and pyrimidine-4-amine with methylamine followed by coupling with piperidine-1-carboxylic acid. The purity of N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can be increased by recrystallization from ethanol or methanol.

Scientific Research Applications

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to improve memory and cognitive function by reducing the accumulation of amyloid-beta plaques. In Parkinson's disease, N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-23(18-4-7-20-13-21-18)15-5-8-24(9-6-15)19(25)22-14-10-16(26-2)12-17(11-14)27-3/h4,7,10-13,15H,5-6,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEYXZHLPMAYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2=CC(=CC(=C2)OC)OC)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide

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